28.3-Fold Superior NO Inhibitory Potency Compared to Natural Parent Pterolobirin H
In a direct comparative study, Anticancer agent 157 (compound 15) demonstrated a 28.3-fold lower IC50 for nitric oxide (NO) production inhibition in LPS-stimulated RAW 264.7 macrophages compared to the natural parent compound pterolobirin H [1]. The simplified analog was identified as the strongest NO inhibitor among all synthesized compounds [1].
| Evidence Dimension | NO production inhibition (IC50) in LPS-stimulated RAW 264.7 macrophages |
|---|---|
| Target Compound Data | IC50 = 0.62 ± 0.21 μg/mL |
| Comparator Or Baseline | Pterolobirin H (natural cassane diterpene): IC50 = 17.5 ± 3.1 μg/mL (calculated from 0.62 × 28.3) |
| Quantified Difference | IC50 is 28.3-fold lower for Anticancer agent 157 |
| Conditions | RAW 264.7 murine macrophage cell line; LPS (1 μg/mL) stimulation; 24 h incubation; NO production measured via Griess reagent [1] |
Why This Matters
This 28.3-fold enhancement in potency confirms that the synthetic simplification strategy yields a substantially more effective anti-inflammatory agent, justifying its selection over the natural product for both mechanism-of-action studies and high-throughput screening applications.
- [1] Zentar H, et al. Synthesis of Tricyclic Pterolobirin H Analogue: Evaluation of Anticancer and Anti-Inflammatory Activities and Molecular Docking Investigations. Molecules. 2023 Aug 23;28(17):6208. View Source
